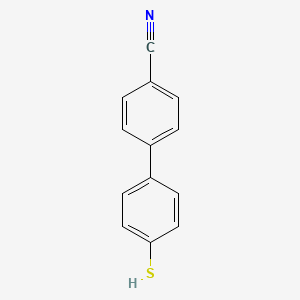

4'-Mercaptobiphenyl-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-sulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSHJNKMDIZSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64409-12-7 | |

| Record name | 64409-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques in the Characterization of 4 Mercaptobiphenyl 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment (e.g., ¹H, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4'-Mercaptobiphenyl-4-carbonitrile. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits a series of multiplets in the aromatic region, corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns can be influenced by the solvent used. For instance, in CDCl₃, the aromatic protons generally appear as multiplets between 7.40 and 7.65 ppm. rsc.org The proton of the thiol (-SH) group gives a characteristic signal, the position of which can vary depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org The number of distinct signals confirms the number of chemically non-equivalent carbon atoms. bhu.ac.in For this compound, characteristic signals include those for the carbon atoms of the biphenyl (B1667301) rings, the carbon of the nitrile group (-C≡N), and the carbon atom attached to the thiol group. The nitrile carbon typically appears in the downfield region of the spectrum. Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. mdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum. mdpi.com COSY spectra reveal proton-proton coupling networks within the phenyl rings, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, helping to connect the different structural fragments of the molecule.

Table 1: Representative NMR Data for Biphenyl Derivatives Note: This table provides example chemical shifts for related biphenyl compounds to illustrate the expected ranges. Exact values for this compound may vary.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4'-Methyl-biphenyl-4-carbonitrile | ¹H | 7.70 (d, J = 6.4 Hz, 2H), 7.55 – 7.68 (m, 4H), 7.46 (t, J = 6.6 Hz, 1H,), 7.30 (d, J = 7.2 Hz, 1H), 2.56 (s, 3H) | rsc.org |

| 4'-Methoxy-biphenyl-4-carbonitrile | ¹H | 7.70 (d, J = 8.0 Hz, 2H), 7.64 (d, J = 8.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H) | rsc.org |

| [1,1'-Biphenyl]-4-carbonitrile | ¹³C | 110.92, 119.01, 127.27, 127.77, 128.70, 129.15, 132.64, 139.20, 145.70 | rsc.org |

Vibrational Spectroscopy Techniques (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its conformational state. uni-siegen.de These two techniques are complementary, as some vibrational modes may be more prominent in one type of spectrum than the other. spectroscopyonline.comlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. ksu.edu.sa A key feature is the stretching vibration of the nitrile group (-C≡N), which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The S-H stretching vibration of the thiol group is generally observed as a weaker band around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C stretching vibrations within the biphenyl rings give rise to bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org For this compound, the C-C stretching vibrations of the biphenyl backbone and the symmetric stretching of the C-S bond are readily observed. The nitrile stretch is also Raman active. By analyzing the polarization dependence of the Raman scattering, information about the molecular orientation in ordered systems can be obtained.

Conformational studies using vibrational spectroscopy can reveal information about the dihedral angle between the two phenyl rings. Changes in the vibrational spectra upon adsorption to a surface can indicate alterations in the molecular conformation.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | IR, Raman |

| Thiol (-SH) | Stretching | 2550 - 2600 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

Mass Spectrometry Approaches for Molecular Weight Confirmation and Fragmentation Pattern Determination (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. fiveable.me Gas Chromatography-Mass Spectrometry (GC-MS) is a common approach where the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. etamu.edu

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 211.28 g/mol . sigmaaldrich.comcymitquimica.com The presence of this peak confirms the identity of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds include cleavage of the bonds within the biphenyl system and the loss of small neutral molecules. libretexts.org For this compound, characteristic fragments may arise from the loss of the thiol group (-SH), the nitrile group (-CN), or cleavage of the bond connecting the two phenyl rings. miamioh.edunih.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis of Adsorbed Layers

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on a surface. wikipedia.orgcarleton.edu This makes it particularly valuable for studying self-assembled monolayers of this compound on various substrates. scirp.org

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. gumed.edu.pl The binding energy of these electrons is characteristic of the element and its chemical environment. ntu.edu.tw For this compound monolayers, XPS can be used to:

Confirm the presence of the molecule on the surface: By detecting the characteristic core-level signals of sulfur (S 2p), nitrogen (N 1s), and carbon (C 1s). ncsu.edu

Investigate the chemical bonding to the substrate: The binding energy of the S 2p peak can indicate whether the thiol group is covalently bonded to a metal substrate (e.g., gold), which is a key aspect of self-assembly.

Assess the integrity of the monolayer: The presence of a distinct N 1s signal confirms the presence of the nitrile group at the outer surface of the monolayer. ncsu.edu

Quantify the surface coverage: The relative intensities of the elemental peaks can be used to estimate the surface concentration of the adsorbed molecules. nih.govrockymountainlabs.com

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation Studies in Self-Assembled Systems

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within self-assembled systems. nih.gov This technique is particularly sensitive to the orientation of chemical bonds relative to the polarization of the incident X-ray beam. aps.org

Scanning Probe Microscopy (SPM) Techniques for Surface Morphology and Molecular Arrangement Studies (e.g., Scanning Tunneling Microscopy (STM))

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM), provide real-space images of surfaces at the atomic and molecular level. uni-tuebingen.de STM is an invaluable tool for visualizing the surface morphology and molecular arrangement of this compound in self-assembled monolayers. researchgate.net

STM operates by scanning a sharp metallic tip over a conductive or semiconductive surface. asu.edu By maintaining a constant tunneling current between the tip and the sample, a topographic image of the surface is generated. For self-assembled monolayers of this compound on substrates like gold, STM can reveal:

The formation of ordered domains: STM images can show large, well-ordered arrays of molecules, indicating the formation of a high-quality self-assembled monolayer. beilstein-journals.org

The packing arrangement of the molecules: High-resolution STM can resolve individual molecules and determine the lattice structure of the monolayer. mpg.de

The presence of defects: STM can identify imperfections in the monolayer, such as domain boundaries, vacancies, and disordered regions.

The influence of the substrate: STM can visualize how the underlying substrate lattice influences the packing of the adsorbed molecules.

By providing direct visual evidence of the molecular organization, STM complements the information obtained from spectroscopic techniques, offering a comprehensive understanding of the structure of this compound self-assembled systems.

Computational Chemistry and Theoretical Investigations of 4 Mercaptobiphenyl 4 Carbonitrile and Its Assemblies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.iogaussian.com It is widely employed for calculating the properties of molecules and materials, including 4'-Mercaptobiphenyl-4-carbonitrile.

Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity and physical properties. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and reactivity. For instance, a larger HOMO-LUMO gap generally implies greater stability. researchgate.net

Conformational Analysis: This involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. ic.ac.ukorganicchemistrytutor.com For this compound, the rotation around the C-C bond connecting the two phenyl rings leads to various conformers with different energies. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. ethz.chmdpi.com The most stable conformation is typically a twisted arrangement rather than a planar one, resulting from a balance between electronic conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens on the adjacent rings.

| Parameter | Calculated Value |

|---|---|

| Torsional Angle (C-C-C-C) | ~41° |

| C-S Bond Length | ~1.78 Å |

| C≡N Bond Length | ~1.16 Å |

Molecular Dynamics Simulations of Self-Assembly Processes on Surfaces

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govosti.gov This technique is particularly valuable for investigating the dynamic processes of self-assembly, where individual molecules organize into ordered structures. rsc.orgnih.govmdpi.com

For this compound, MD simulations can model its self-assembly into monolayers on various surfaces, such as gold. The simulations track the trajectories of a large number of molecules over time, governed by a force field that describes the interactions between atoms. This allows for the visualization and analysis of how these molecules arrange themselves on a substrate, revealing details about the packing structure, orientation of the molecules, and the role of intermolecular and molecule-substrate interactions. rsc.org These simulations can provide insights into the formation of well-ordered self-assembled monolayers (SAMs), which are crucial for applications in nanoelectronics and sensors.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. mdpi.com Theoretical calculations, often using DFT, can predict the 1H and 13C NMR chemical shifts of this compound. mit.eduarkat-usa.orgnmrdb.org The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be further enhanced by considering solvent effects. mdpi.comliverpool.ac.uk

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands. researchgate.netresearchgate.netnih.govnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. nist.gov

UV-Vis Transitions: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.commsu.edu Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.netnih.govarxiv.org These calculations can help to understand the nature of the electronic transitions, for example, identifying them as π→π* or n→π* transitions.

| Spectroscopic Parameter | Predicted Value/Range | Computational Method |

|---|---|---|

| 1H NMR Chemical Shift (aromatic) | 7.0 - 8.0 ppm | DFT/GIAO |

| 13C NMR Chemical Shift (aromatic) | 120 - 150 ppm | DFT/GIAO |

| C≡N Vibrational Frequency | ~2230 cm-1 | DFT (B3LYP/6-31G(d)) |

| UV-Vis λmax | ~280 - 300 nm | TD-DFT |

Quantum Chemical Analysis of Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. researchgate.netrsc.orgsumitomo-chem.co.jpnih.gov For reactions involving this compound, such as its synthesis or its participation in surface-catalyzed reactions, these calculations can provide a step-by-step understanding of the reaction pathway. By mapping the potential energy surface, it is possible to determine the activation energies for different reaction steps, which helps in understanding the reaction kinetics and identifying the rate-determining step. This level of detail is often inaccessible through experimental methods alone.

Modeling of Intermolecular Interactions in Supramolecular Architectures

The formation of ordered structures from this compound molecules is driven by a complex interplay of intermolecular interactions. mdpi.comtue.nlnih.gov These interactions include van der Waals forces, π-π stacking between the aromatic rings, and potentially hydrogen bonding involving the mercapto group or dipole-dipole interactions involving the nitrile group. mpg.deresearchgate.netnih.gov

Advanced Applications in Materials Science Utilizing 4 Mercaptobiphenyl 4 Carbonitrile

Engineering of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) of 4'-Mercaptobiphenyl-4-carbonitrile represent a cornerstone of surface engineering, allowing for the creation of highly ordered and functionalized surfaces. oaepublish.com The formation of these monolayers is driven by the strong, specific affinity of the sulfur headgroup for noble metal substrates, resulting in a stable, semi-covalent bond. sigmaaldrich.com The rigid π-character of the biphenyl (B1667301) backbone, in contrast to flexible alkanethiols, leads to the formation of stable, molecularly engineered model surfaces with minimal conformational disorder. nih.gov

The fabrication of SAMs using 4'-substituted-4-mercaptobiphenyls is a straightforward process, typically involving the immersion of a clean metal substrate into a dilute solution of the molecule. tu-dresden.deacs.org

Substrate Preparation: The process begins with the preparation of a clean, atomically smooth substrate, most commonly a (111)-oriented gold or silver surface. tu-dresden.deuni-tuebingen.de Evaporated gold films are frequently used due to their ease of preparation and tendency to form large (111) terraces. uni-tuebingen.de Cleaning procedures are critical and often involve methods like ion sputtering and annealing in ultrahigh vacuum (UHV) or flame annealing to remove contaminants. uni-tuebingen.de For solution-based deposition, substrates are often cleaned with "piranha solution" (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). uni-tuebingen.de

Solution Deposition: The most common method for forming these SAMs is by immersing the substrate in a solution containing the thiol. uni-tuebingen.de A typical protocol uses a 1 mM solution of the alkanethiol in ethanol (B145695). sigmaaldrich.com The substrate is left in the solution for a period ranging from several hours to two days to allow the monolayer to assemble and anneal into a well-ordered, crystalline-like structure. sigmaaldrich.comtu-dresden.deacs.org While initial monolayer coverage is rapid, occurring within minutes, a longer assembly time is crucial for the molecules to rearrange from a disordered state into a densely packed, thermodynamically stable film. sigmaaldrich.com After assembly, the substrate is rinsed to remove any non-chemisorbed molecules. uni-tuebingen.de

Vapor Deposition: An alternative to solution-based methods is vapor deposition in a UHV environment. researchgate.net This technique offers greater control over cleanliness and can be used to study the growth kinetics of the monolayer with high precision. uni-tuebingen.deresearchgate.net

The choice between gold and silver as a substrate can influence the final structure of the monolayer due to differences in the electronic structures of the metals. tu-dresden.de

The structure of this compound SAMs, including the orientation of the molecules and their packing density, is elucidated using a suite of surface-sensitive analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Quantitative analysis of IR spectroscopy is used to estimate the average molecular orientation. tu-dresden.deacs.org For similar 4'-substituted-4-mercaptobiphenyls on gold, studies have determined that the biphenyl planes are tilted away from the surface normal. acs.orgnyu.edu

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to confirm the chemical composition and integrity of the monolayer and to study the nature of the sulfur-gold bond. researchgate.net It can also provide information on the molecular orientation. researchgate.net

Microscopic and Diffraction Techniques:

Scanning Tunneling Microscopy (STM): STM provides real-space images of the monolayer at the atomic scale, revealing the packing arrangement and identifying different structural phases. nih.govresearchgate.net Studies on the closely related 1,1'-biphenyl-4-thiol (BPT) on Au(111) have shown that densely packed aromatic thiols form a hexagonal (2 × 2) structure, which is distinct from the typical (√3 × √3)R30° structure seen with alkanethiols. researchgate.net Upon annealing, this can evolve into other ordered structures. researchgate.net

Low-Energy Electron Diffraction (LEED): LEED provides information about the long-range crystalline order of the SAM. researchgate.net The diffraction patterns are used to determine the lattice parameters of the molecular overlayer on the substrate. researchgate.net For BPT on Au(111), LEED patterns have confirmed the (2 × 2) structure observed with STM. researchgate.net

The combination of these techniques provides a comprehensive picture of the SAM structure. For instance, studies on similar aromatic thiols show that the molecules generally adopt an upright orientation with a slight tilt. researchgate.netacs.org The packing density for BPT on gold has been measured at approximately 4.6 x 10¹⁴ molecules per cm². researchgate.net

| Technique | Observation | Compound System | Reference |

|---|---|---|---|

| Infrared Spectroscopy | Determined molecular tilt and rotation angles. For example, on gold, tilt angles of 12°-20° and rotation angles of 15°-30° were found for various 4'-substituted mercaptobiphenyls. | 4'-substituted-4-mercaptobiphenyls on Au(111) & Ag(111) | tu-dresden.de, acs.org |

| Scanning Tunneling Microscopy (STM) | Revealed a hexagonal (2 × 2) packing structure for densely packed monolayers, which can form ordered pinstripes upon annealing. | 1,1'-biphenyl-4-thiol on Au(111) | researchgate.net |

| Low-Energy Electron Diffraction (LEED) | Confirmed the long-range order of the (2 × 2) hexagonal structure. | 1,1'-biphenyl-4-thiol on Au(111) | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Used to characterize the chemical state and determine packing density, which was found to be ~4.6 × 10¹⁴ molecules/cm². | 1,1'-biphenyl-4-thiol on Au | researchgate.net |

The adsorption of this compound onto a metal surface significantly alters its electronic properties, primarily the work function. This modulation is a direct consequence of the formation of an interface dipole. This dipole has two main contributions: the bond dipole from the chemisorption of the thiol group to the metal and the intrinsic molecular dipole of the biphenyl-carbonitrile molecule itself. researchgate.net

The terminal nitrile group (-CN) is strongly electron-withdrawing, creating a large dipole moment along the molecular axis. When these molecules are assembled in an ordered, upright fashion on the surface, the individual molecular dipoles sum to create a significant electrostatic field at the interface. nih.gov This collective dipole layer modifies the surface potential, which can either increase or decrease the work function of the metal substrate depending on the orientation of the dipole relative to the surface. For this compound, the dipole moment points away from the surface, which is expected to increase the work function of the gold electrode. This ability to precisely tune the work function is critical for optimizing energy level alignment at interfaces in electronic devices. researchgate.netsmolecule.com

Functional Materials Componentry and Interface Engineering

The ability to form robust, well-defined monolayers with tunable electronic properties makes this compound a valuable component in the fabrication of functional materials and for engineering interfaces within complex device architectures. researchgate.net

In organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the interfaces between the organic semiconductor and the metal electrodes play a crucial role in device performance. researchgate.net Poor energy level alignment between the electrode's work function and the frontier molecular orbitals of the organic semiconductor can create large energy barriers for charge injection, leading to high contact resistance and inefficient device operation.

SAMs of molecules like this compound are used as interface modifiers to address this challenge. researchgate.netresearchgate.net By forming a monolayer on the electrode surface, it is possible to:

Tune Electrode Work Function: As discussed, the dipole layer formed by the SAM can systematically adjust the work function of the electrode to better match the energy levels of the adjacent organic layer, thereby reducing the charge injection barrier. researchgate.net

Reduce Contact Resistance: The well-ordered, conductive nature of the aromatic SAM can facilitate efficient charge transfer across the interface. researchgate.net

Control Morphology: The surface energy of the electrode, modified by the SAM, can influence the growth and morphology of the subsequently deposited organic semiconductor layer. This can lead to improved molecular ordering and, consequently, higher charge carrier mobility in the device. researchgate.net

Passivate Surface Traps: The SAM can passivate the electrode surface, reducing the density of trap states that can capture charge carriers and hinder device performance. researchgate.net

The controlled crystallization of the active layer is a critical factor in achieving high-performance hybrid materials systems like perovskite solar cells (PSCs). nih.govrsc.org The morphology and crystallinity of the perovskite film directly impact its optoelectronic properties, device efficiency, and stability. mdpi.com While direct studies on this compound in perovskites are emerging, the principles of using thiol-based SAMs to direct crystallization are well-established. acs.orgrsc.org

The introduction of a SAM at an interface can influence the perovskite crystallization process in several ways:

Template-Directed Growth: The ordered surface of the SAM can act as a template, guiding the nucleation and growth of the perovskite crystals. acs.org This can lead to films with a preferred crystal orientation, larger grain sizes, and reduced grain boundary defects, which are all beneficial for device performance. nih.govmdpi.com

Defect Passivation: The functional groups on the SAM molecules can interact with the perovskite surface, passivating defect sites that act as charge recombination centers. Thiol groups, for instance, can coordinate with uncoordinated lead ions, a common defect in lead-halide perovskites. rsc.org

Enhanced Stability: By forming a dense, hydrophobic layer, a SAM can act as a barrier, preventing the ingress of moisture and oxygen, which are known to degrade perovskite materials. rsc.org Furthermore, thiol-based interlayers can inhibit the corrosion of metal electrodes (like silver or copper) that are in contact with the reactive halide perovskite. rsc.org

Recent research on thiol-functionalized covalent organic frameworks (COFs) as interlayers in PSCs has demonstrated these benefits, achieving significant improvements in both efficiency and long-term operational stability. rsc.org These findings highlight the immense potential for precisely designed thiol-based molecules like this compound to control crystallization and engineer interfaces in next-generation solar cells.

| Interfacial Challenge | Mechanism of SAM/Modifier Influence | Resulting Improvement | Reference |

|---|---|---|---|

| Poor Film Morphology/Crystallinity | Provides nucleation sites, guides crystal orientation, and promotes uniform grain growth. | Enhanced crystallinity, larger grains, fewer defects. | mdpi.com, nih.gov, acs.org |

| Energy Level Mismatch | Forms an interface dipole to tune energy levels for better alignment. | Improved charge extraction/injection, higher open-circuit voltage. | rsc.org |

| Interfacial Recombination | Passivates surface defects (e.g., uncoordinated Pb²⁺) through chemical interaction. | Reduced non-radiative recombination, enhanced efficiency. | rsc.org |

| Device Instability | Acts as a barrier to moisture and inhibits electrode corrosion. | Improved long-term operational and environmental stability. | rsc.org |

Utilization in Polymeric Materials as a Monomer or Building Block

This compound possesses two reactive functional groups, a thiol (-SH) and a nitrile (-CN), at opposite ends of a rigid biphenyl backbone. This unique structure allows it to act as a versatile monomer or building block in the synthesis of various polymeric materials. The thiol group can participate in polymerization reactions such as polycondensation or polyaddition, while the nitrile group can either be incorporated into the polymer backbone or serve as a site for post-polymerization modification. The rigid biphenyl unit contributes to the thermal stability and mechanical strength of the resulting polymers.

While direct and extensive research on the polymerization of this compound is not widely available in open literature, the polymerization behavior of structurally similar molecules provides significant insights into its potential applications as a monomer. Specifically, studies on related mercaptobiphenyl derivatives and functionalized biphenyl compounds highlight potential polymerization pathways and the properties of the resulting materials.

One of the most direct examples of polymerization involving a closely related structure is the on-surface synthesis of thioether polymers from 4'-bromo-4-mercaptobiphenyl (B12054412) (Br-MBP) on a gold (Au(111)) surface. nih.govacs.orgresearchgate.net This process demonstrates the potential for the thiol group of a mercaptobiphenyl monomer to undergo polymerization. In this surface-mediated reaction, the thiol group plays a crucial role in the formation of intermolecular C-S bonds, leading to a thioether polymer. nih.govacs.orgresearchgate.net The reaction proceeds through several steps, including the dehalogenation of the bromine group and the dissociation of the S-Au bond, which must occur concurrently to favor the formation of the thioether linkage over C-C coupling. nih.govacs.org This thioetherification demonstrates a viable route to forming polymers where the biphenyl units are connected by sulfur atoms, creating a unique polymer backbone.

The resulting thioether polymer exhibits interesting electronic properties, which can be tuned by the length of the polymer chain. nih.govacs.org This suggests that polymers derived from this compound could have applications in nanoelectronics and optoelectronics.

The following table summarizes the key aspects of this on-surface polymerization of a mercaptobiphenyl derivative, providing a model for the potential polymerization of this compound.

Table 1: On-Surface Polymerization of 4'-bromo-4-mercaptobiphenyl (Br-MBP) on Au(111)

| Parameter | Description | Reference |

|---|---|---|

| Monomer | 4'-bromo-4-mercaptobiphenyl (Br-MBP) | nih.govacs.orgresearchgate.net |

| Surface | Au(111) | nih.govacs.orgresearchgate.net |

| Polymerization Type | On-surface thioetherification | nih.govacs.orgresearchgate.net |

| Key Reaction | Intermolecular C–S bond formation | nih.govacs.orgresearchgate.net |

| Activation | Thermal annealing | nih.govacs.orgresearchgate.net |

| Resulting Polymer | Thioether polymer | nih.govacs.orgresearchgate.net |

| Potential Applications | Nanoelectronics, Optoelectronics | nih.govacs.org |

Furthermore, the biphenyl structure is a common motif in high-performance polymers due to the rigidity and thermal stability it imparts. bohrium.comacs.orgpsu.edu For instance, polyamides and polyimides containing biphenyl units are known for their excellent thermal and mechanical properties. mdpi.comnih.gov While not directly involving this compound, the synthesis of polyamides from biphenyl-containing diamines and diacyl chlorides provides a framework for how the biphenyl core of the target molecule could be integrated into robust polymer chains. nih.govbohrium.comgoogle.com

The nitrile group in this compound also offers opportunities for creating functional polymers. Nitrile-functionalized polymers are of interest for applications in areas such as dielectric materials and as precursors for other functional groups. sci-hub.sesdcjter.in For example, the presence of nitrile groups can enhance the dielectric constant of polymers, which is beneficial for applications in electronic components. sci-hub.se

Additionally, biphenyl derivatives have been explored as components of photoinitiating systems for polymerization. mdpi.comresearchgate.net Specifically, 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives have been shown to act as effective photosensitizers for both free-radical and cationic photopolymerization. mdpi.comresearchgate.net This suggests a potential application for this compound or its derivatives as a component in photo-curable resins and coatings, where the biphenyl and nitrile functionalities could contribute to the initiation process under light exposure.

The following table outlines the potential polymerization methods and applications for this compound based on analogous compounds.

Table 2: Potential Polymerization and Applications of this compound Based on Analogous Systems

| Polymerization / Application | Monomer Analogue / Related System | Resulting Polymer Type / Function | Key Findings / Potential Benefits | Reference |

|---|---|---|---|---|

| Thioetherification | 4'-bromo-4-mercaptobiphenyl | Thioether Polymer | Formation of C-S backbone, tunable electronic properties. | nih.govacs.orgresearchgate.net |

| Polycondensation | Biphenyl diamines and diacyl chlorides | Polyamides | High thermal stability and mechanical strength from biphenyl units. | nih.govbohrium.comgoogle.com |

| Dielectric Material Component | Nitrile-functionalized polyimides | Functional Polymer | Enhanced dielectric constant due to polar nitrile groups. | sci-hub.se |

| Photoinitiating System | 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile | Photoinitiator/Photosensitizer | Initiation of polymerization under UV/visible light. | mdpi.comresearchgate.net |

Supramolecular Chemistry and Non Covalent Interactions of 4 Mercaptobiphenyl 4 Carbonitrile

Investigation of Hydrogen Bonding Networks Involving Nitrile and Thiol Moieties

The thiol (-SH) and nitrile (-C≡N) groups of 4'-Mercaptobiphenyl-4-carbonitrile are key players in the formation of hydrogen bonding networks. While the thiol group can act as a hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These interactions are crucial in directing the arrangement of molecules in the solid state and in solution.

The thiol group's ability to form hydrogen bonds is a well-established principle in supramolecular chemistry. In the context of self-assembled monolayers (SAMs) on gold surfaces, the thiol group is primarily involved in the formation of the strong gold-sulfur bond. However, intermolecular S-H···N hydrogen bonds can also play a role in the ordering and stability of the assembled layer, particularly in systems where the packing density allows for such interactions.

π-π Stacking Interactions in Solid-State and Self-Assembled Structures

The biphenyl (B1667301) core of this compound is a classic example of an aromatic system capable of engaging in π-π stacking interactions. uky.edu These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a significant driving force in the formation of ordered structures in the solid state and in self-assembled monolayers. rsc.org

In the solid state, MBPC molecules can arrange themselves in a face-to-face or offset stacking arrangement, maximizing the attractive forces between the biphenyl rings. uky.edu The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The strength and geometry of these π-π stacking interactions can be influenced by the nature and position of substituents on the aromatic rings. In the case of MBPC, the thiol and nitrile groups can modulate the electron density of the biphenyl system, thereby fine-tuning the π-π stacking behavior.

Within self-assembled monolayers on surfaces, π-π stacking between adjacent MBPC molecules contributes significantly to the stability and order of the film. These interactions, working in concert with the anchoring of the thiol group to the substrate, lead to the formation of densely packed and well-ordered monolayers. The orientation of the biphenyl groups relative to the surface normal is a result of the balance between the surface-molecule interaction and the intermolecular π-π stacking forces. acs.org

| Interaction Type | Participating Groups | Typical Distance (Å) | Role in Assembly |

| Hydrogen Bonding | Thiol (-SH) and Nitrile (-C≡N) | Variable | Directionality and Stability |

| π-π Stacking | Biphenyl Rings | 3.3 - 3.8 | Order and Stability |

Host-Guest Chemistry and Molecular Recognition Potential

The principles of host-guest chemistry, which involve the binding of a "guest" molecule within the cavity of a "host" molecule, are applicable to systems involving this compound. wikipedia.org While a single molecule of MBPC does not possess a pre-formed cavity, self-assembled structures of MBPC on surfaces can create well-defined spaces capable of encapsulating guest molecules. mdpi.com

The ordered arrangement of MBPC molecules in a self-assembled monolayer can generate nanoscale cavities or channels. The size and shape of these cavities are determined by the packing and orientation of the MBPC molecules. These "host" assemblies can exhibit molecular recognition, selectively binding "guest" molecules that have a complementary size, shape, and chemical functionality.

The nitrile groups, oriented at the monolayer-ambient interface, can play a crucial role in molecular recognition. They can act as binding sites for guest molecules capable of forming hydrogen bonds or other specific interactions. This allows for the tailored design of surfaces with specific recognition properties for applications in sensing, catalysis, and separation technologies. The ability to control the surface chemistry by presenting specific functional groups like the nitrile moiety is a powerful tool in the field of supramolecular engineering.

Directed Self-Assembly of Molecular Architectures on Surfaces

The formation of self-assembled monolayers (SAMs) of this compound on gold surfaces is a prime example of directed self-assembly. smolecule.com This process is driven by the strong, specific interaction between the sulfur atom of the thiol group and the gold substrate, leading to the spontaneous formation of a highly ordered molecular film. ias.ac.in

The resulting architecture of the SAM is a product of several cooperating and competing interactions:

Molecule-Substrate Interaction: The strong Au-S bond provides the primary driving force for assembly and determines the anchoring of the molecules to the surface.

Intermolecular Interactions: Van der Waals forces and π-π stacking between the biphenyl backbones contribute to the lateral ordering and stability of the monolayer. mdpi.com

Terminal Group Interactions: The nitrile groups at the outer surface of the monolayer can influence the packing and electronic properties of the film through dipole-dipole interactions and potential hydrogen bonding.

The rigid nature of the biphenyl spacer in MBPC leads to the formation of well-defined and robust monolayers. The orientation of the molecules within the SAM, often described by a tilt angle with respect to the surface normal, is a result of the optimization of all these interactions. This ability to create well-defined, functional surfaces through the directed self-assembly of molecules like MBPC is a cornerstone of nanotechnology and has potential applications in molecular electronics, biosensors, and surface engineering. uni-tuebingen.de

Chemical Reactivity and Derivatization Strategies for 4 Mercaptobiphenyl 4 Carbonitrile

Functional Group Interconversions of the Thiol Group (e.g., oxidation to disulfides, thioethers)

The thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group and exhibits characteristic reactivity, notably its acidity and nucleophilicity. chemeurope.commasterorganicchemistry.com The sulfur atom is more nucleophilic than an oxygen atom, and the thiol group is more acidic than a corresponding alcohol group, with a typical pKa around 10-11. chemeurope.commasterorganicchemistry.com Deprotonation by a base yields a thiolate anion (R-S⁻), which is a potent nucleophile. chemeurope.com

Oxidation to Disulfides Mild oxidation of thiols leads to the formation of disulfides (R-S-S-R). chemeurope.commasterorganicchemistry.com This reaction is a common transformation for thiol-containing compounds. libretexts.org The interconversion between a thiol and a disulfide is a redox reaction where the thiol is the reduced form and the disulfide is the oxidized state. libretexts.org This disulfide linkage is a critical structural component in proteins, formed by the oxidation of two cysteine residues. chemeurope.comlibretexts.org

Formation of Thioethers Thioethers (also known as sulfides) can be synthesized from thiols through several methods. A common approach is analogous to the Williamson ether synthesis, where the thiol is first deprotonated to form a thiolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide to form the thioether. masterorganicchemistry.comlibretexts.org Alternatively, thioethers can be prepared by reacting a thiol with an alcohol in the presence of a Lewis acid catalyst like zinc chloride or through acid-catalyzed pathways. mdpi.comgoogle.com

Table 1: Selected Reactions of the Thiol Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., I₂, air, H₂O₂) | Disulfide (R-S-S-R) |

Reactions Involving the Nitrile Moiety (e.g., hydrolysis to carboxylic acids, reduction to amines)

The carbon-nitrogen triple bond in the nitrile group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.orglibretexts.org This reactivity is central to the conversion of nitriles into other important functional groups, primarily carboxylic acids and amines.

Hydrolysis to Carboxylic Acids Nitriles can be hydrolyzed to produce carboxylic acids. chemistrysteps.comlumenlearning.com The reaction proceeds by heating the nitrile with either an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). libretexts.orgchemguide.co.uk The transformation occurs in two main stages, first forming an amide intermediate which is then further hydrolyzed. chemistrysteps.comchemistrysteps.comlumenlearning.com

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with a dilute acid yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uksavemyexams.com

Base-catalyzed hydrolysis : Heating with a base like sodium hydroxide (B78521) solution produces a carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uksavemyexams.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

Reduction to Amines The nitrile group can be reduced to a primary amine (-CH₂NH₂). savemyexams.com This is a valuable synthetic route for preparing amines. umich.edu Common methods include:

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that readily converts nitriles to primary amines. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves two successive additions of a hydride ion to the electrophilic carbon, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation : The nitrile can be reduced using hydrogen gas (H₂) over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). savemyexams.comumich.educommonorganicchemistry.com

Table 2: Selected Reactions of the Nitrile Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acid Hydrolysis | Dilute acid (e.g., HCl), heat (reflux) | Carboxylic acid |

Strategies for Selective Functionalization of the Biphenyl (B1667301) Core

The biphenyl core of 4'-mercaptobiphenyl-4-carbonitrile consists of two phenyl rings linked by a single bond. This aromatic system can undergo electrophilic aromatic substitution, allowing for the introduction of new functional groups. The positions of substitution are directed by the existing thiol and nitrile groups.

The thiol (-SH) group is an ortho-, para-directing and activating group, meaning it directs incoming electrophiles to the positions ortho and para to itself and makes the ring more reactive than benzene (B151609). Conversely, the nitrile (-CN) group is a meta-directing and deactivating group, making its ring less reactive and directing substituents to the meta position. This differential reactivity allows for some degree of selective functionalization. For instance, electrophilic attack would be expected to occur preferentially on the thiol-bearing ring.

In complex syntheses, functionalization of the biphenyl core is often achieved through multi-step strategies. These can involve cross-coupling reactions, such as those using aryl boronic acids, to build the desired substituted biphenyl skeleton before the final thiol and nitrile groups are introduced or unmasked. sci-hub.st

Derivatization for Enhanced Analytical Detection and Separation (e.g., silylation for GC-MS)

Chemical derivatization is the process of modifying a compound to improve its analytical properties. spectroscopyonline.comresearchgate.net For techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for polar compounds to increase their volatility, thermal stability, and improve chromatographic behavior. jfda-online.com The functional groups of this compound and its reaction products (carboxylic acids, amines) are prime candidates for such derivatization.

Silylation for GC-MS Analysis Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. tcichemicals.com This is highly effective for thiols (-SH), carboxylic acids (-COOH), and amines (-NH₂). tcichemicals.comsigmaaldrich.com Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.commdpi.com The resulting silylated derivatives are more volatile and less polar, making them suitable for GC-MS analysis. tcichemicals.comyoutube.com

Derivatization for Liquid Chromatography (LC) For liquid chromatography, derivatization can enhance detector response. researchgate.net For instance, a carboxylic acid, which may have poor ionization efficiency in mass spectrometry, can be derivatized to introduce a permanently charged tag. nih.gov This "charge-reversal" derivatization can significantly improve the sensitivity of detection in LC-MS/MS analysis. nih.gov Other strategies involve adding a chromophore or fluorophore to the analyte to allow for highly sensitive detection by UV-visible or fluorescence detectors. researchgate.net

Table 3: Common Derivatization Strategies for Analytical Detection

| Analytical Technique | Target Functional Group | Derivatization Reagent Example | Purpose |

|---|---|---|---|

| GC-MS | -SH, -OH, -COOH, -NH₂ | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Increase volatility and thermal stability. tcichemicals.comyoutube.com |

| GC-MS | -SH, -OH, -COOH, -NH₂ | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Form more stable derivatives than TMS ethers. sigmaaldrich.com |

| HPLC-UV/Fluorescence | Amines, Carboxylic Acids | 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl chloride) | Add a fluorophore for fluorescence detection. researchgate.net |

| LC-MS | Carboxylic Acids | N-(4-aminomethylphenyl)pyridinium (AMPP) | Add a permanent positive charge to enhance ionization and sensitivity. nih.gov |

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Biphenyl-Based Scaffolds

The biphenyl (B1667301) unit is a common structural motif in many biologically active molecules and functional materials. nih.govresearchgate.net 4'-Mercaptobiphenyl-4-carbonitrile provides a ready-made biphenyl core that can be further elaborated. The thiol group can be readily oxidized or alkylated, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the introduction of a wide array of substituents onto the biphenyl framework, leading to the synthesis of diverse libraries of compounds. ajgreenchem.com

For instance, the nitrile group can be converted to a carboxylic acid, which can then be coupled with various amines to form amides. Simultaneously, the thiol group can be used as an anchor point to attach the molecule to surfaces, such as gold, for the development of self-assembled monolayers with specific electronic properties. chemicalbook.com This dual functionality is instrumental in creating novel materials and potential therapeutic agents. nih.gov

A significant application of biphenyl scaffolds is in the development of chalcones, which are known for their fluorescent properties and are used in sensor applications. Biphenyl chalcones synthesized from precursors like this compound have been shown to be effective in detecting substances like hydrazine. eurjchem.com

Key Synthetic Transformations of this compound:

| Functional Group | Reaction | Resulting Functional Group |

| Thiol (-SH) | Oxidation | Sulfonic acid (-SO3H) |

| Thiol (-SH) | Alkylation | Thioether (-SR) |

| Nitrile (-CN) | Hydrolysis | Carboxylic acid (-COOH) |

| Nitrile (-CN) | Reduction | Amine (-CH2NH2) |

Building Block for Polyaromatic Systems with Tailored Functionality

Polyaromatic hydrocarbons (PAHs) and their derivatives are of great interest due to their unique electronic and optical properties, finding applications in organic electronics. nih.gov this compound can serve as a key building block in the bottom-up synthesis of larger, more complex polyaromatic systems. rsc.org

The biphenyl unit can be extended through various cross-coupling reactions, such as Suzuki or Stille couplings, to create larger conjugated systems. nih.gov The thiol and nitrile groups can be strategically modified before or after the extension of the aromatic system to impart specific functionalities to the final molecule. This allows for the precise tuning of the electronic and physical properties of the resulting polyaromatic system. uochb.cz

For example, the nitrile group can participate in cyclization reactions to form new heterocyclic rings fused to the biphenyl system. The thiol group can be used to introduce heteroatoms like sulfur into the polyaromatic framework, which can significantly influence the material's properties. The synthesis of complex, bowl-shaped polycyclic aromatic hydrocarbons can be achieved through benzannulation reactions of precursor molecules. researchgate.net The development of new methodologies for creating cyclophanes containing polycyclic aromatic hydrocarbons highlights the importance of versatile building blocks in constructing these intricate structures. mun.ca

Integration into Multi-component Reaction Schemes for Diversified Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. tcichemicals.comrug.nl The bifunctional nature of this compound makes it an ideal candidate for incorporation into MCR schemes.

By participating in reactions through either its thiol or nitrile group, or both, this compound can lead to the generation of highly diverse chemical libraries. nih.govvipergen.commjpms.in These libraries are crucial for drug discovery and materials science, as they provide a vast number of compounds for screening and optimization.

For example, the nitrile group can react with an amine and an isocyanide in a Ugi-type reaction, while the thiol group remains available for further functionalization. This approach allows for the creation of a large number of structurally diverse molecules from a small set of starting materials. The ability to generate diverse scaffolds is a key advantage of MCRs. mdpi.com The Passerini four-component reaction (P-4CR) is another example of a multicomponent reaction that can be utilized to create complex molecules. rsc.org

Q & A

Q. Optimization Tips :

- Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust catalyst loading (e.g., Pd(PPh₃)₄) and temperature (80–120°C) to enhance coupling efficiency .

Basic: Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm) and absence of -SH proton (often broad, δ ~1.5–2.5 ppm if present).

- ¹³C NMR : Confirm nitrile (C≡N) at ~115–120 ppm and biphenyl carbons.

- FTIR : Peaks at ~2560 cm⁻¹ (S-H stretch) and ~2230 cm⁻¹ (C≡N stretch) validate functional groups.

- Mass Spectrometry (MS) : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (exact mass: ~227.06 g/mol).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect impurities .

Advanced: How does the electronic nature of the nitrile and thiol groups influence the compound’s reactivity in surface modification or coordination chemistry?

Methodological Answer:

- Nitrile Group : The electron-withdrawing -C≡N group enhances the electrophilicity of the biphenyl system, facilitating nucleophilic aromatic substitution or metal coordination (e.g., Au, Ag surfaces).

- Thiol Group : The -SH group enables strong chemisorption on metal surfaces (e.g., gold nanoparticles) for self-assembled monolayers (SAMs). However, its oxidation to disulfides (-S-S-) under aerobic conditions requires inert handling .

Q. Experimental Design :

- For SAM studies, use electrochemical impedance spectroscopy (EIS) or AFM to monitor surface coverage.

- Test redox stability via cyclic voltammetry in deoxygenated buffers.

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to minimize light/oxygen exposure.

- Stabilizers : Add 1% triethylamine or EDTA to inhibit disulfide formation.

- Purity Checks : Regularly analyze via HPLC to detect oxidation products (e.g., dimeric disulfides) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns) for this compound?

Methodological Answer:

- Cross-Verification : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to assign ambiguous peaks) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm -SH group assignments in NMR.

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA).

- Contamination Checks : Analyze solvents/reagents for impurities (e.g., residual Pd catalysts) via ICP-MS .

Advanced: What strategies can be employed to study the compound’s potential in organic electronics or catalysis, and how should experimental parameters be controlled?

Methodological Answer:

- Electron Transport Studies : Fabricate thin films via spin-coating and measure conductivity using four-probe techniques. Compare with DFT-predicted band gaps.

- Catalytic Applications : Test as a ligand in Pd-catalyzed cross-couplings (e.g., Heck reactions). Optimize solvent polarity (DMF > toluene) and base (K₂CO₃ vs. Cs₂CO₃).

- Surface Adsorption : Use XPS or Raman spectroscopy to characterize binding modes on metal substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.